molecular formula C20H21Br2NO5S B3567641 [4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate

[4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate

Cat. No.: B3567641
M. Wt: 547.3 g/mol
InChI Key: LJVUNDFRTNMKPZ-UHFFFAOYSA-N
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Description

[4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate: is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzenesulfonyl group, a butanoyl group, and two bromine atoms attached to a phenyl ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,6-dibromophenol with butanoyl chloride in the presence of a base to form the butanoyl derivative. This intermediate is then reacted with benzenesulfonyl chloride and an amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The butanoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The bromine atoms can participate in halogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group but lacking the benzenesulfonyl and bromine substituents.

    Cetylpyridinium chloride: A compound with antimicrobial properties, structurally different but functionally similar in its ability to interact with biological membranes.

    Domiphen bromide: Another antimicrobial agent with structural similarities in its bromine content.

Uniqueness: [4-[Benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-[benzenesulfonyl(butanoyl)amino]-2,6-dibromophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Br2NO5S/c1-3-8-18(24)23(29(26,27)15-10-6-5-7-11-15)14-12-16(21)20(17(22)13-14)28-19(25)9-4-2/h5-7,10-13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVUNDFRTNMKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C(=C1)Br)OC(=O)CCC)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Br2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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